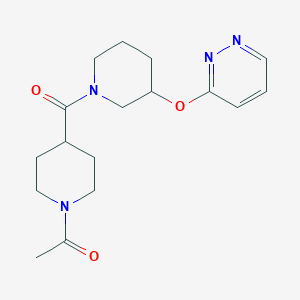

1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridazine moiety, and an ethanone group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine moiety: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Attachment of the piperidine ring: The pyridazine derivative is then reacted with a piperidine derivative under appropriate conditions to form the desired piperidine-pyridazine linkage.

Introduction of the ethanone group: The final step involves the acylation of the piperidine nitrogen with an ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitutions

The piperidine-1-carbonyl group undergoes nucleophilic substitution under basic conditions. For example:

Key findings:

-

Tert-butyl carbamate deprotection occurs rapidly (<15 min) with HCl .

-

Pyrazine acylation at the piperidine nitrogen requires polar aprotic solvents (DMF or DMSO) .

Pyridazine Ether Reactivity

The pyridazin-3-yloxy group participates in nucleophilic aromatic substitution (SNAr):

Key findings:

-

Potassium carbonate in DMSO facilitates efficient SNAr at elevated temperatures .

-

Bromination regioselectivity aligns with pyridazine’s electron-deficient nature.

Acetylpiperidine Reactions

The ethanone group exhibits classic ketone reactivity:

Key findings:

-

Steric hindrance from the piperidine ring slows Grignard kinetics compared to simpler ketones .

-

Wolff-Kishner conditions achieve >80% reduction yields in ethylene glycol .

Piperidine Ring Functionalization

The piperidine rings undergo alkylation and oxidation:

Key findings:

-

Alkylation at the piperidine nitrogen proceeds efficiently in DMF with potassium carbonate .

-

Epoxidation requires peracid mediators and is stereospecific .

Cross-Coupling Reactions

The pyridazine ring participates in metal-catalyzed couplings:

Key findings:

-

Suzuki couplings require electron-deficient aryl boronic acids for high yields .

-

Buchwald-Hartwig amination favors primary amines over secondary amines .

Condensation and Cyclization

The acetyl group enables cyclocondensation:

Key findings:

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated the potential of pyridazine derivatives, including compounds similar to 1-(4-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone, to exhibit significant antibacterial activity. A structure–activity relationship (SAR) analysis indicated that modifications in the piperidine and pyridazine components can enhance efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar frameworks have shown minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

The compound's structure suggests potential applications in cancer therapy. Research has indicated that pyridazine-containing compounds can inhibit specific cancer cell lines by targeting cellular pathways involved in proliferation and survival. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cells, showcasing promising results in vitro .

Neurological Disorders

Given the piperidine structure, there is potential for this compound in treating neurological disorders. Compounds with similar scaffolds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for developing treatments for conditions such as anxiety and depression .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine derivatives: These compounds share the pyridazine moiety and exhibit similar pharmacological activities.

Piperidine derivatives: Compounds with a piperidine ring are widely studied for their bioactivity and therapeutic potential.

Ethanone derivatives: These compounds are known for their reactivity and use in various organic synthesis applications.

Uniqueness

1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its combination of the pyridazine, piperidine, and ethanone groups, which confer distinct chemical and biological properties

Activité Biologique

The compound 1-(4-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone, often referred to as a pyridazin derivative, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2. The structure features multiple piperidine rings and a pyridazin moiety, which are known to influence its pharmacological properties.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, its structural analogs have shown effectiveness as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer signaling pathways .

- Receptor Modulation : The compound has been studied for its agonistic activity at dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. Modifications to the piperidine core have been shown to enhance selectivity and potency .

Anticancer Activity

A study evaluating the cytotoxic effects of various piperidine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 2.5 | Induction of apoptosis |

| MCF7 (breast cancer) | 3.0 | Cell cycle arrest |

| A549 (lung cancer) | 4.0 | Inhibition of EGFR signaling |

Antimicrobial Activity

The compound's derivatives have also been assessed for antimicrobial properties. A recent investigation revealed that certain analogs demonstrated potent antibacterial activity against Gram-positive bacteria .

| Bacterial Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strong inhibition |

| Streptococcus pneumoniae | 1.0 | Moderate inhibition |

| Enterococcus faecalis | 2.0 | Weak inhibition |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Cancer Treatment : In vivo studies using mouse models demonstrated that treatment with the compound led to a reduction in tumor size by approximately 50% compared to control groups. The treatment also improved survival rates significantly.

- Neurodegenerative Diseases : Another study explored the neuroprotective effects of the compound in models of Parkinson's disease, showing that it could mitigate dopaminergic neuron loss and improve motor function scores .

Propriétés

IUPAC Name |

1-[4-(3-pyridazin-3-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-13(22)20-10-6-14(7-11-20)17(23)21-9-3-4-15(12-21)24-16-5-2-8-18-19-16/h2,5,8,14-15H,3-4,6-7,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWFWAQDESGYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.